N-(2-chlorobenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-(5-methyl-1-benzofuran-3-yl)acetamide

Description

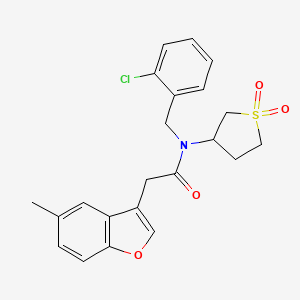

N-(2-chlorobenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-(5-methyl-1-benzofuran-3-yl)acetamide (CAS: 880404-61-5) is a structurally complex acetamide derivative characterized by a benzofuran core substituted with a 5-methyl group, a 2-chlorobenzyl moiety, and a sulfone-containing tetrahydrothiophen-3-yl group. Its molecular formula is C₂₂H₂₂ClNO₄S, with a molecular weight of 431.9324 g/mol . The compound’s synthesis likely involves coupling reactions between functionalized benzofuran and chlorobenzyl intermediates, followed by sulfonation to introduce the 1,1-dioxidotetrahydrothiophen-3-yl group.

Properties

Molecular Formula |

C22H22ClNO4S |

|---|---|

Molecular Weight |

431.9 g/mol |

IUPAC Name |

N-[(2-chlorophenyl)methyl]-N-(1,1-dioxothiolan-3-yl)-2-(5-methyl-1-benzofuran-3-yl)acetamide |

InChI |

InChI=1S/C22H22ClNO4S/c1-15-6-7-21-19(10-15)17(13-28-21)11-22(25)24(18-8-9-29(26,27)14-18)12-16-4-2-3-5-20(16)23/h2-7,10,13,18H,8-9,11-12,14H2,1H3 |

InChI Key |

PNECTQUOEFGXDY-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC2=C(C=C1)OC=C2CC(=O)N(CC3=CC=CC=C3Cl)C4CCS(=O)(=O)C4 |

Origin of Product |

United States |

Biological Activity

N-(2-chlorobenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-(5-methyl-1-benzofuran-3-yl)acetamide is a synthetic compound with notable pharmacological potential. This article explores its biological activity, including mechanisms of action, efficacy against various biological targets, and relevant case studies.

- Molecular Formula : C21H24ClNO4S

- Molecular Weight : 421.94 g/mol

- CAS Number : 578732-43-1

The compound's biological activity is attributed to its ability to interact with specific molecular targets, including:

- Enzyme Inhibition : It has been shown to inhibit certain proteases, which are crucial in various biological processes, including viral replication (e.g., SARS-CoV-2 Mpro inhibitors) .

- Anticancer Activity : Preliminary studies indicate that the compound may exhibit cytotoxic effects against cancer cell lines, potentially through apoptosis induction and cell cycle arrest .

Antiviral Activity

Recent research identified this compound as a potential inhibitor of SARS-CoV-2 main protease (Mpro). The compound demonstrated a binding affinity with a Kd value indicating moderate activity. In vitro assays revealed an IC50 value of 66.9 µM, suggesting it could be a candidate for further antiviral development .

Anticancer Activity

In studies targeting various cancer cell lines, the compound exhibited significant cytotoxicity. For instance, it was effective against colon carcinoma HCT-15 cells, with IC50 values lower than those of established chemotherapeutics like doxorubicin .

Case Studies

- SARS-CoV-2 Inhibition :

- Cytotoxicity in Cancer Cells :

Summary of Biological Activities

| Activity Type | Target | IC50 Value (µM) | Notes |

|---|---|---|---|

| Antiviral | SARS-CoV-2 Mpro | 66.9 | Moderate binding affinity |

| Anticancer | Colon carcinoma HCT-15 | < Doxorubicin IC50 | Induces apoptosis and cell cycle arrest |

Comparison with Similar Compounds

Key Observations :

- Chlorine Position: The 2-chlorobenzyl group in the target compound may confer distinct electronic and steric effects compared to the 3-chlorobenzyl variant .

- Benzofuran Substitution : The 5-methyl group in the target compound contrasts with the 6-methyl substituent in its 3-chlorobenzyl analogue. Methyl group position can alter π-π stacking interactions or metabolic stability .

Analogues with Alternative Heterocyclic Systems

Several acetamide derivatives feature benzothiazole or thienyl groups instead of benzofuran:

- Benzothiazole Derivatives : Compounds like N-(6-trifluoromethylbenzothiazole-2-yl)-2-(3-chlorophenyl)acetamide (EP3348550A1) replace benzofuran with benzothiazole, introducing electron-withdrawing trifluoromethyl groups that enhance hydrophobicity and metabolic resistance .

- Thienyl Derivatives : 2-chloro-N-(2,6-diethylphenyl)-N-(methoxymethyl)acetamide (Pesticide Chemicals Glossary) uses a thienyl-acetamide scaffold, which is common in agrochemicals due to its bioavailability and stability .

Comparison :

- Benzofuran vs. Benzothiazole : Benzofuran’s oxygen atom may improve solubility compared to benzothiazole’s sulfur, but benzothiazole derivatives often exhibit stronger π-acceptor properties .

Physicochemical and Functional Group Analysis

- Polar Surface Area (PSA): The sulfone group (1,1-dioxidotetrahydrothiophen-3-yl) contributes to a higher PSA compared to non-sulfonated acetamides, improving solubility but possibly reducing membrane permeability .

- Lipophilicity : The 2-chlorobenzyl group increases logP relative to 4-methyl or 4-propoxybenzyl analogues, suggesting a balance between hydrophobicity and solubility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.